

# Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Alflutinib** (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of **Alflutinib**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

## **Pharmacokinetics**

**Alflutinib** is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase in its apparent clearance.[3][4]

# **Absorption and Distribution**

Following oral administration, **Alflutinib** is absorbed with a median time to peak plasma concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 53% and the area under the plasma concentration-time curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902,



decreased by approximately 20%, and the AUC saw an 8% decrease under the same conditions.[5] Despite these changes, the overall exposure to the total active components remains largely unchanged.[5]

# **Dose-Dependent Exposure**

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state exposure to **Alflutinib** and its active metabolite, AST5902, were found to be comparable.[2] However, the increase in the steady-state AUC of **Alflutinib** was less than proportional to the increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from 160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of CYP3A4.[6]

### **Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **Alflutinib** and its active metabolite, AST5902.

Parameter	Alflutinib	AST5902	Condition
Tmax (median)	~3 hours	-	80 mg once daily, empty stomach
Half-life (t½)	~40.6 hours	-	80 mg once daily, empty stomach
Cmax (single 80 mg dose)	29.6 ng/mL (Healthy)	-	-
45.3 ng/mL (Patients)	-		
AUC0-∞ (single 80 mg dose)	907 hng/mL (Healthy)	-	-
1120 hng/mL (Patients)	-		

Data compiled from multiple sources.

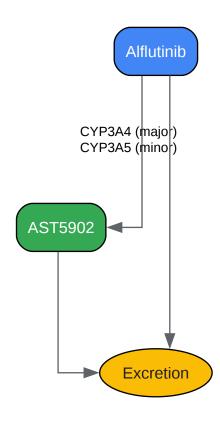


### Metabolism

**Alflutinib** is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its metabolism, but to a lesser extent.[1]

## **Metabolic Pathway**

The primary metabolic pathway of **Alflutinib** involves the CYP3A4-mediated formation of AST5902.[1][3]



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Caption: Primary metabolic pathway of **Alflutinib**.

# **Enzyme Induction and Drug-Drug Interactions**

A significant characteristic of **Alflutinib** is its potent induction of CYP3A4, with a potency comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]



**CYP3A4 Induction Data** 

Parameter	Value
EC50 (CYP3A4 mRNA induction)	0.25 μΜ
Emax (CYP3A4 induction)	9.24- to 11.2-fold increase

# **Drug-Drug Interaction Studies**

The co-administration of **Alflutinib** with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

Co-administered Drug	Effect on Alflutinib	Effect on AST5902	Effect on Total Active Components
Rifampicin (Strong	↓ 86% in AUC0-∞↓	↓ 17% in AUC0-∞↑	↓ 62% in AUC0-∞↓
CYP3A4 Inducer)	60% in Cmax	1.09-fold in Cmax	39% in Cmax
Itraconazole (Strong	↑ 2.22-fold in AUC0-	↓ in AUC0-∞ and	↑ 60% in AUC0-∞↑ 8%
CYP3A4 Inhibitor)	∞↑ 1.23-fold in Cmax	Cmax	in Cmax

Data is based on studies in healthy volunteers.[7][8]

# Experimental Protocols In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of **Alflutinib**.

### Methodology:

- Human liver microsomes (0.5 mg protein/mL) were incubated with 3 μM Alflutinib in a 100 mM phosphate-buffered saline (pH 7.4).
- The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation at 37°C.

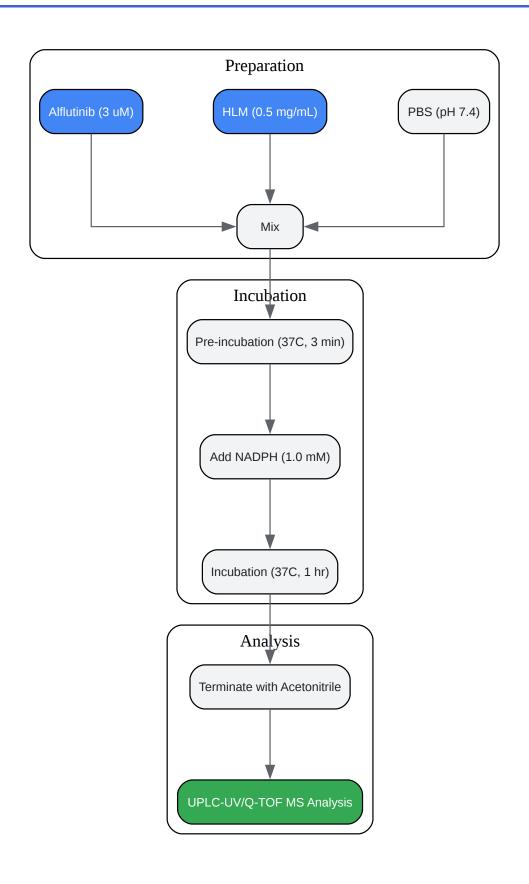
# Foundational & Exploratory





- The incubation was carried out for 1 hour at 37°C.
- The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.
- Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]





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Caption: Workflow for in vitro metabolism study of Alflutinib.



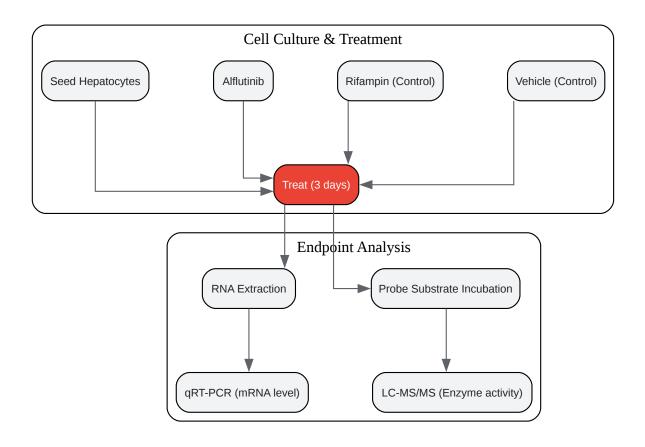
## **CYP3A4 Induction Assay in Primary Human Hepatocytes**

Objective: To evaluate the potential of Alflutinib to induce CYP3A4 expression.

#### Methodology:

- Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.
- Hepatocytes were treated daily for three consecutive days with Alflutinib (at various concentrations), rifampin (10 μM, positive control), or vehicle (0.1% DMSO, negative control).[2]
- Following treatment, total RNA was extracted from the cells.[2]
- CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction compared to the vehicle control.[2]
- In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its metabolite (6β-hydroxytestosterone) using LC-MS/MS.[5]





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